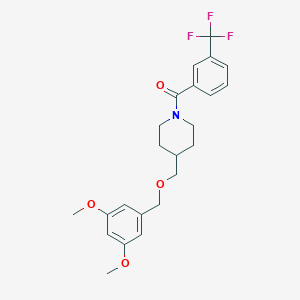

(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

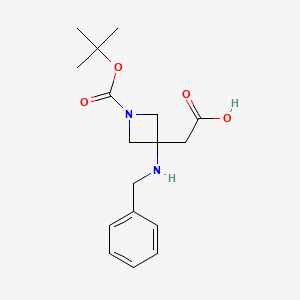

The compound "(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone" is a complex organic molecule that likely contains a piperidine core structure, which is a common feature in many pharmaceuticals and organic compounds. The molecule also appears to have multiple substituents, including a trifluoromethylphenyl group and a dimethoxybenzyl ether moiety. This suggests that the compound could have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of piperidine derivatives can involve various chemical reactions, including condensation, amidation, and Friedel-Crafts acylation. For example, the synthesis of a related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was achieved by reacting 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine . Another synthesis approach for a piperidine derivative involved the condensation of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

Piperidine derivatives often exhibit a chair conformation for the piperidine ring, which is a stable six-membered ring structure. The crystal structures of such compounds can be determined using X-ray diffraction, revealing details such as bond lengths, angles, and the overall three-dimensional arrangement of the molecule . The dihedral angles between substituent rings can vary, influencing the overall shape and reactivity of the molecule.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, depending on their functional groups. For instance, the presence of oxime, sulfonyl, or ketone groups can lead to specific reactivity patterns, such as nucleophilic addition or substitution reactions . The electronic properties of the substituents, such as the electron-withdrawing trifluoromethyl group, can also affect the reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, the presence of halogen atoms can increase the density and influence the crystal packing of the compound . Spectroscopic techniques like NMR and IR can be used to characterize the functional groups present in the molecule . Additionally, thermal analysis can provide information on the stability of the compound under various temperature conditions .

Scientific Research Applications

Structural and Theoretical Studies

Structural Characterization : A study by Eckhardt et al. (2020) reported the crystal and molecular structure of a closely related compound, providing insights into its chemical properties and potential applications in drug development (Eckhardt et al., 2020).

Theoretical Calculations : Karthik et al. (2021) conducted theoretical calculations on a similar compound, which helps in understanding its electronic properties and reactivity, crucial for designing new molecules with desired characteristics (Karthik et al., 2021).

Antimicrobial and Antioxidant Properties

Antimicrobial Activity : Mallesha and Mohana (2014) synthesized derivatives of a related compound and evaluated them for their antimicrobial activities, showing potential for developing new antibiotics (Mallesha & Mohana, 2014).

Antioxidant Effects : Çetinkaya et al. (2012) studied the antioxidant properties of derivatives of a similar compound, suggesting their potential use in combating oxidative stress-related diseases (Çetinkaya et al., 2012).

Pharmaceutical Applications

Drug Synthesis : Kim and Misco (1985) discussed the synthesis of dimethoxybenzyl esters, which are structurally related to the compound . This research contributes to the field of drug design and synthesis (Kim & Misco, 1985).

Pharmacological Properties : Piccoli et al. (2012) explored the effects of a structurally similar compound on compulsive food consumption, indicating its potential in developing treatments for eating disorders (Piccoli et al., 2012).

Chemical Synthesis and Analysis

New Compound Synthesis : Dineshkumar and Parthiban (2022) synthesized a new molecule related to the compound , highlighting the continuous innovation in chemical synthesis (Dineshkumar & Parthiban, 2022).

Molecular Interaction Studies : Shim et al. (2002) investigated the molecular interactions of a similar compound with cannabinoid receptors, contributing to our understanding of receptor-ligand interactions in pharmacology (Shim et al., 2002).

Mechanism of Action

Target of Action

It’s common for such compounds to interact with specific proteins or enzymes in the body, altering their function and leading to therapeutic effects .

Mode of Action

Typically, compounds like this one interact with their targets by binding to specific sites, altering the target’s structure or function . This can lead to changes in cellular processes, potentially resulting in therapeutic effects.

Biochemical Pathways

These changes can have downstream effects, influencing cellular processes and potentially leading to therapeutic outcomes .

Pharmacokinetics

The search results do mention that the compound has reliable pharmacokinetic properties . This suggests that the compound is likely to be well-absorbed, distributed throughout the body, metabolized, and excreted in a manner that allows it to exert its effects effectively.

Result of Action

The compound’s interaction with its targets and the subsequent changes in biochemical pathways are likely to result in various molecular and cellular effects .

properties

IUPAC Name |

[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F3NO4/c1-29-20-10-17(11-21(13-20)30-2)15-31-14-16-6-8-27(9-7-16)22(28)18-4-3-5-19(12-18)23(24,25)26/h3-5,10-13,16H,6-9,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLRMOLXFRGCGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Chloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B3016217.png)

![1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B3016218.png)

![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3016220.png)

![7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B3016221.png)

![N-benzyl-2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/structure/B3016222.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3016231.png)

![N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/structure/B3016234.png)

![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3016236.png)